molecular formula C4H5Cl3 B1228395 1,2,3-Trichloro-2-butene CAS No. 65087-02-7

1,2,3-Trichloro-2-butene

Cat. No.: B1228395
CAS No.: 65087-02-7
M. Wt: 159.44 g/mol
InChI Key: GANXLRLPPXLNTI-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-2-butene (CAS 52403-44-8) is a chlorinated alkene with the molecular formula C₄H₅Cl₃ and a molecular weight of 159.442 g/mol . Its structure features a butene backbone (four-carbon chain with a double bond) substituted with three chlorine atoms at positions 1, 2, and 2. This compound is part of a broader class of chlorinated hydrocarbons, which are widely studied for their industrial applications, environmental persistence, and toxicological profiles.

Properties

CAS No.

65087-02-7

Molecular Formula

C4H5Cl3

Molecular Weight

159.44 g/mol

IUPAC Name

1,2,3-trichlorobut-2-ene

InChI

InChI=1S/C4H5Cl3/c1-3(6)4(7)2-5/h2H2,1H3

InChI Key

GANXLRLPPXLNTI-UHFFFAOYSA-N

SMILES

CC(=C(CCl)Cl)Cl

Isomeric SMILES

C/C(=C(/CCl)\Cl)/Cl

Canonical SMILES

CC(=C(CCl)Cl)Cl

Other CAS No.

65087-02-7

Synonyms

1,2,3-trichloro-2-butene

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-2-butene can be synthesized through the chlorination of 2-butene. The reaction typically involves the addition of chlorine gas to 2-butene under controlled conditions. The reaction is exothermic and requires careful monitoring of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-butene is exposed to chlorine gas. The reaction is carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trichloro-2-butene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br₂) are used under controlled conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted butenes depending on the nucleophile used.

    Addition Reactions: Products include halogenated butanes or butenes.

    Oxidation Reactions: Products include epoxides or other oxidized derivatives.

Scientific Research Applications

1,2,3-Trichloro-2-butene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-2-butene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms, making it reactive towards nucleophiles. The double bond in the molecule also allows it to participate in addition reactions, forming new chemical bonds with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Chlorinated Compounds

Structural and Functional Group Comparisons

1,2,3-Trichloro-2-butene
  • Structure : Four-carbon chain (C1–C4) with a double bond between C2 and C3, and chlorine atoms at C1, C2, and C3.
  • Key Properties : Polarizable due to chlorine substituents; moderate volatility due to molecular weight.
Comparative Compounds

1,2,3-Trichloropropane (CAS 96-18-4) Structure: Three-carbon chain (propane) with chlorine atoms on all three carbons. Comparison: Lacks a double bond, making it less reactive in electrophilic addition reactions compared to this compound.

trans-1,4-Dichlorobutene-2 (CAS 110-57-6)

  • Structure : Four-carbon chain with a double bond (C2–C3) and chlorine atoms at C1 and C4.
  • Comparison : Fewer chlorine atoms and a trans-configuration reduce its polarity and reactivity relative to this compound. EPA monitoring data suggest lower environmental persistence .

1,1,1-Trichloroethane (CAS 71-55-6)

  • Structure : Ethane derivative with three chlorine atoms on C1.
  • Comparison : Fully saturated structure and symmetrical chlorination make it a stable solvent. Less reactive than unsaturated analogs like this compound but more volatile .

Tetrachlorobutadiene (CAS 58334-79-5) Structure: Four-carbon diene with four chlorine atoms. Comparison: Higher chlorine content increases molecular weight and environmental persistence.

Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 52403-44-8 C₄H₅Cl₃ 159.44 Unsaturated, polarizable, moderate volatility
1,2,3-Trichloropropane 96-18-4 C₃H₅Cl₃ 147.43 Saturated, high density, groundwater contaminant
trans-1,4-Dichlorobutene-2 110-57-6 C₄H₆Cl₂ 125.00 Lower polarity, trans-configuration
1,1,1-Trichloroethane 71-55-6 C₂H₃Cl₃ 133.40 High volatility, solvent use
Tetrachlorobutadiene 58334-79-5 C₄Cl₄ 195.86 High persistence, potential carcinogen

Toxicity and Environmental Impact

  • Unsaturation may enhance metabolic activation .
  • 1,2,3-Trichloropropane: Classified as a likely carcinogen by NTP; linked to kidney and liver damage in animal studies .
  • Tetrachlorobutadiene : Higher chlorine content correlates with increased bioaccumulation and chronic toxicity in aquatic organisms .
  • 1,1,1-Trichloroethane : Lower acute toxicity but contributes to ozone depletion; phased out under Montreal Protocol .

Key Research Findings

  • Reactivity : The double bond in this compound makes it more reactive in Diels-Alder and halogenation reactions compared to saturated analogs like trichloropropane .
  • Environmental Monitoring : EPA identifiers (e.g., STORET codes) for related compounds (e.g., 78378 for dichlorobutene sediment levels) highlight regulatory focus on chlorinated alkenes .
  • Toxicity Gaps : While trichloropropane and tetrachlorobutadiene have well-documented hazards, this compound requires further toxicokinetic studies .

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